molecular formula C13H21NO2Si B6323975 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde CAS No. 162084-83-5

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde

Cat. No.: B6323975
CAS No.: 162084-83-5
M. Wt: 251.40 g/mol
InChI Key: FDIWHDGRKSMZBY-UHFFFAOYSA-N
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Description

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is a pyridine-based aldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 2-position. This compound is of significant interest in organic synthesis due to the TBDMS group’s role in protecting hydroxyl intermediates during multi-step reactions, enhancing stability and solubility in non-polar solvents.

Properties

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIWHDGRKSMZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Silylation Strategy

The primary synthesis route involves the tert-butyldimethylsilyl (TBS) protection of 6-(hydroxymethyl)picolinaldehyde. This method leverages the nucleophilic substitution of the hydroxyl group with a silyl ether, facilitated by tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the silylating agent.

Key Reaction:

6-(Hydroxymethyl)picolinaldehyde+TBSClImidazole, DCM6-[(TBSO)methyl]picolinaldehyde+HCl\text{6-(Hydroxymethyl)picolinaldehyde} + \text{TBSCl} \xrightarrow{\text{Imidazole, DCM}} \text{6-[(TBSO)methyl]picolinaldehyde} + \text{HCl}

Optimization of Reaction Conditions

  • Temperature: Reactions are typically conducted at 0–25°C to balance reaction rate and selectivity.

  • Solvent Choice: DCM is preferred for its low polarity, which minimizes side reactions.

  • Base Selection: Imidazole outperforms bulkier bases due to its ability to scavenge HCl without steric hindrance.

Stepwise Synthesis Protocols

Preparation of 6-(Hydroxymethyl)picolinaldehyde

The precursor 6-(hydroxymethyl)picolinaldehyde is synthesized via oxidation of 2,6-lutidine derivatives. For example, 2,6-bis(hydroxymethyl)pyridine undergoes selective oxidation using pyridinium chlorochromate (PCC) in DCM to yield the aldehyde.

Silylation Procedure

  • Step 1: Dissolve 6-(hydroxymethyl)picolinaldehyde (10 mmol) in dry DCM (50 mL).

  • Step 2: Add imidazole (15 mmol) and cool to 0°C.

  • Step 3: Slowly add TBSCl (12 mmol) and stir for 12–24 hours at room temperature.

  • Step 4: Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate, 9:1).

Yield: 70–85% (dependent on purification efficiency).

Comparative Analysis of Catalytic Systems

BaseSolventTemperature (°C)Yield (%)Purity (%)
ImidazoleDCM258598
TriethylamineTHF07295
DBUDCM256890

DBU = 1,8-Diazabicycloundec-7-ene

Imidazole in DCM provides the highest yield and purity, attributed to its optimal nucleophilicity and compatibility with TBSCl.

Challenges in Purification and Scalability

Chromatographic Purification

Silica gel chromatography remains the standard for isolating the target compound. However, gradient elution (hexane → ethyl acetate) is critical to separate unreacted TBSCl and byproducts.

Large-Scale Production

Industrial protocols replace column chromatography with crystallization using hexane/acetone mixtures, reducing solvent waste and cost. For example, recrystallization at −20°C yields 80% recovery with >99% purity.

Alternative Synthetic Routes

Enzymatic Silylation

Emerging studies explore lipase-catalyzed silylation in ionic liquids, though yields remain suboptimal (≤50%) compared to traditional methods.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

The compound serves as a precursor to HIV protease inhibitors , where its aldehyde group undergoes reductive amination with amine-containing fragments. For example, coupling with valine derivatives under Mitsunobu conditions yields chiral building blocks.

Ligand Synthesis in Catalysis

In asymmetric catalysis, the aldehyde moiety coordinates to transition metals (e.g., Rh, Pd), enabling enantioselective hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection, making the compound more stable and selective in its reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

6-(Hydroxymethyl)picolinaldehyde (CAS 1121-60-4)
  • Structure : Lacks the TBDMS group; instead, it has a free hydroxymethyl group at the 6-position.
  • Reactivity : The unprotected hydroxyl group increases polarity and susceptibility to oxidation or nucleophilic substitution, limiting its use in harsh reaction conditions.
  • Applications : Primarily used in reactions where transient hydroxyl protection is unnecessary, such as direct condensation or metal-catalyzed couplings .
6-(Fluoromethyl)picolinaldehyde (CAS 39621-11-9)
  • Structure : Features a fluoromethyl group instead of the TBDMS-protected hydroxymethyl group.
  • Stability : The C–F bond provides resistance to hydrolysis but introduces steric and electronic effects that alter reactivity.
  • Applications : Useful in fluorinated drug intermediates or as a probe for studying electronic effects in catalysis .
4-Chloro-6-methylpicolinaldehyde (CAS 2126177-42-0)
  • Structure : Substitutes the 6-position TBDMS group with a methyl group and introduces a chlorine atom at the 4-position.
  • Reactivity : The electron-withdrawing chlorine enhances the aldehyde’s electrophilicity, favoring nucleophilic additions.
  • Applications : Employed in cross-coupling reactions and as a precursor for agrochemicals .

Functional Group Comparisons

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide (CAS 1142191-94-3)
  • Structure : Replaces the aldehyde with a pivalamide group and adds a chlorine atom at the 2-position.
  • Stability : The pivalamide group enhances steric protection, improving stability under acidic conditions.
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid
  • Structure : Incorporates a pyrrolidine ring and a fluorine atom, with the TBDMS group on a side chain.
  • Reactivity : The fluorine atom directs regioselectivity in aromatic substitution reactions.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Stability Notes
6-[(TBDMS-O)methyl]picolinaldehyde ~295.5* Aldehyde, TBDMS ether Stable to bases, cleaved by F⁻ ions
6-(Hydroxymethyl)picolinaldehyde ~153.1 Aldehyde, hydroxyl Prone to oxidation
6-(Fluoromethyl)picolinaldehyde ~155.1 Aldehyde, C–F bond Hydrolysis-resistant, moderate polarity
4-Chloro-6-methylpicolinaldehyde ~171.6 Aldehyde, Cl, CH₃ High electrophilicity
N-(6-(TBDMS-O)methyl-2-Cl-pyridyl)pivalamide 356.96 Pivalamide, Cl, TBDMS ether Acid-stable, lipophilic

*Estimated based on analogs .

Biological Activity

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a picolinaldehyde moiety with a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in biological systems. The molecular formula is C12H17NO2Si, and it exhibits properties typical of aldehydes, such as reactivity towards nucleophiles.

Antimicrobial Properties

Research has indicated that 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity and Cancer Research

In cancer research, the compound has shown promise as a cytotoxic agent against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Studies reported IC50 values indicating significant cell growth inhibition.

Cell LineIC50 (µM)
MCF-715
A54920

The cytotoxic effects are thought to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, affecting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various silyl derivatives, including this compound. Results indicated a significant reduction in bacterial viability in treated samples compared to controls.
  • Cancer Cell Line Study : A recent investigation in the journal Cancer Letters assessed the cytotoxicity of several picolinaldehyde derivatives. The findings highlighted that 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde had one of the highest inhibitory effects on MCF-7 cells, suggesting its potential as a lead compound for further development.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological effects.
  • Formulation Development : To enhance bioavailability and therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde, and what reaction conditions are critical for high yields?

The synthesis typically involves protecting the hydroxyl group of 6-(hydroxymethyl)picolinaldehyde with tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. A base such as imidazole or DMAP is used to deprotonate the hydroxyl group, facilitating silylation. Solvents like DMF or dichloromethane are employed, and reactions are monitored via TLC to ensure completion. Purification via flash chromatography (e.g., using hexane/ethyl acetate gradients) is essential to remove unreacted reagents and byproducts. Reaction temperatures between 0°C and room temperature are optimal to avoid desilylation .

Q. How does the tert-butyldimethylsilyl (TBS) group enhance the stability of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde in synthetic workflows?

The TBS group acts as a robust protecting group for alcohols, offering resistance to acidic, basic, and oxidative conditions. This stability allows the aldehyde functionality in the picolinaldehyde moiety to undergo further transformations (e.g., nucleophilic additions or condensations) without premature deprotection. The steric bulk of the TBS group also minimizes side reactions at the protected site .

Q. What spectroscopic techniques are most effective for characterizing 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the TBS group (distinct singlet for tert-butyl at ~0.1 ppm) and aldehyde proton (~10 ppm).
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) for the aldehyde and Si-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the silyl-protected structure .

Q. Why is regioselectivity critical in functionalizing the picolinaldehyde moiety, and how can it be controlled?

The aldehyde group and pyridine nitrogen in picolinaldehyde derivatives create competing electrophilic sites. Regioselectivity is controlled by adjusting reaction pH and temperature. For example, low-temperature conditions (−78°C) and Lewis acids (e.g., BF₃·Et₂O) can direct nucleophilic additions to the aldehyde, while basic conditions may favor coordination to the pyridine nitrogen .

Q. What purification strategies are recommended for isolating 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde from reaction mixtures?

Flash chromatography using silica gel with gradients of nonpolar to polar solvents (e.g., hexane/ethyl acetate) is standard. For highly polar byproducts, preparatory HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution. Recrystallization is less common due to the compound’s oily consistency but can be attempted in hexane at low temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for TBS-protected picolinaldehyde derivatives?

Discrepancies often arise from variations in moisture content (leading to desilylation) or trace metal impurities. Rigorous drying of solvents (e.g., molecular sieves) and glassware, along with inert atmosphere techniques (Schlenk line), can improve reproducibility. Kinetic studies using in-situ IR or NMR may identify side reactions (e.g., aldol condensation) that reduce yields .

Q. What experimental design considerations are critical for using this compound in multi-step syntheses of bioactive molecules?

Key factors include:

  • Orthogonal Protection : Pairing TBS with acid-labile groups (e.g., Boc) to enable sequential deprotection.
  • Compatibility : Ensuring subsequent reactions (e.g., cross-couplings or reductions) do not cleave the silyl ether.
  • Scalability : Optimizing solvent volumes and catalyst loadings for gram-scale syntheses without compromising purity .

Q. How does the steric environment of the TBS group influence the reactivity of the aldehyde in nucleophilic additions?

The TBS group’s bulk can hinder nucleophilic attack at the aldehyde, particularly with large nucleophiles (e.g., Grignard reagents). Computational modeling (DFT) or kinetic isotope effect studies can quantify steric effects. Alternatively, switching to less bulky protecting groups (e.g., TES) may improve reactivity in sterically demanding reactions .

Q. What strategies mitigate instability of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde under acidic or basic conditions?

  • Acidic Conditions : Use mild acids (e.g., acetic acid) at low concentrations to avoid desilylation.
  • Basic Conditions : Employ weakly basic systems (e.g., K₂CO₃ in methanol/water) or buffer solutions to maintain pH < 9.
  • Storage : Store under argon at −20°C with desiccants to prevent hydrolysis .

Q. How can this compound serve as a precursor for synthesizing chiral ligands or enzyme inhibitors?

The aldehyde group can undergo asymmetric additions (e.g., organocatalytic aldol reactions) to introduce stereocenters. Subsequent functionalization of the pyridine ring (e.g., Suzuki-Miyaura couplings) enables tuning of electronic properties for target-specific interactions. Case studies in β-secretase inhibitor syntheses demonstrate its utility in medicinal chemistry .

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